molecular formula C13H15OP B14470326 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 66065-40-5

1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

Katalognummer: B14470326
CAS-Nummer: 66065-40-5
Molekulargewicht: 218.23 g/mol
InChI-Schlüssel: QJYAWKCPWSIYEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organic compound with a unique structure that includes a phosphol ring and a vinyl group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be achieved through several routes. One common method involves the reaction of 4-ethenylphenylmagnesium bromide with a suitable phosphine oxide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is employed in the production of advanced materials, such as polymers and catalysts

Wirkmechanismus

The mechanism of action of 1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The vinyl group allows for conjugation with other molecules, facilitating various chemical reactions. The phosphol ring can participate in coordination chemistry, forming complexes with metal ions .

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethenylphenyl)-3-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one can be compared with similar compounds such as:

The unique structure of this compound, particularly the presence of the phosphol ring, distinguishes it from these similar compounds and contributes to its specific properties and applications.

Eigenschaften

CAS-Nummer

66065-40-5

Molekularformel

C13H15OP

Molekulargewicht

218.23 g/mol

IUPAC-Name

1-(4-ethenylphenyl)-3-methyl-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C13H15OP/c1-3-12-4-6-13(7-5-12)15(14)9-8-11(2)10-15/h3-8H,1,9-10H2,2H3

InChI-Schlüssel

QJYAWKCPWSIYEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCP(=O)(C1)C2=CC=C(C=C2)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.